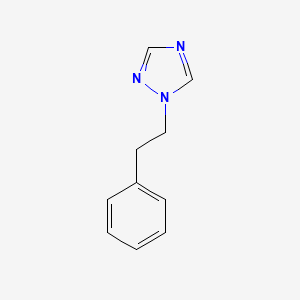

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine and related compounds involves several key steps including alkylation, reduction, and protection-deprotection strategies. Notably, asymmetric synthesis routes provide access to 2-(1-aminoalkyl) piperidines, highlighting the versatility of piperidine-based compounds in organic synthesis (Froelich et al., 1996). The method for synthesizing N,N-diisopropylethane-1,2-diamine showcases a related procedure that could potentially be adapted for the target compound, emphasizing efficiency and suitability for industrial production (Liu Shuang-xi, 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine reveals significant insights into their configuration and electronic properties. Studies on N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine provide detailed information on vibrational spectra, HOMO-LUMO analysis, and non-linear optical behavior, which are critical for understanding the electronic characteristics and reactivity of such compounds (Kavipriya et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperidine-based compounds demonstrate their reactivity and potential applications. For instance, the use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines highlights the versatility of piperidine derivatives in synthesizing sulphur–nitrogen heterocycles, providing a foundation for further functionalization (Bryce, 1984).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Development of Novel Compounds : N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine derivatives have been utilized in the synthesis of novel compounds. For instance, reactions with sulfur-transfer reagents have led to the creation of sulfur-nitrogen heterocycles (Bryce, 1984).

Catalysis and Selective Reactions : These compounds serve as key intermediates in catalytic processes, such as in the selective N-arylation or N,N′-diarylation of secondary diamines (Brenner, Schneider, & Fort, 2002).

Advanced Material Synthesis : They have been used in the direct polycondensation of certain imides, leading to the creation of new materials with potential applications in various industries (Mallakpour, Hajipour, & Roohipour-fard, 2000).

Biological and Chemical Applications

DNA Interaction Studies : Some derivatives have shown utility in studying interactions with DNA, demonstrating potential for applications in genetic research and drug development (Jaividhya et al., 2015).

Analytical Applications : Compounds related to N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine have been used in analytical chemistry, particularly in fluorescence and spectroscopic studies for various chemical analysis purposes.

Corrosion Inhibition : Some derivatives have been investigated for their corrosion inhibition properties, which is significant in material sciences and engineering (Das et al., 2017).

Material Science and Engineering

Polymer Science : These compounds have contributed to advancements in polymer science, particularly in the synthesis and characterization of new polyamides and polyimides, which are critical in the development of new materials (Liaw, Liaw, & Yang, 1999).

Complex Formation and Structural Analysis : Research has been conducted on the formation of complex structures with metals, contributing to a deeper understanding of molecular structures and interactions (Han, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-12(2)8-9-13(3)10-4-6-11-7-5-10/h10-11H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSYQVSXEGDEID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338888 |

Source

|

| Record name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

CAS RN |

889940-14-1 |

Source

|

| Record name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)

![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)